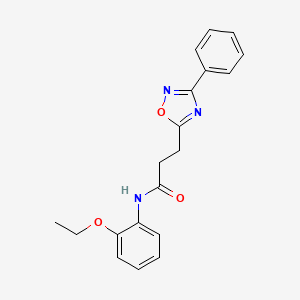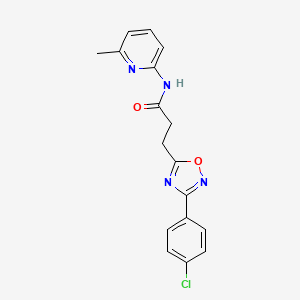
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. It has also been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide have been studied in animal models. It has been shown to reduce inflammation and inhibit the growth of cancer cells. It has also been shown to have antifungal activity. However, more research is needed to fully understand its effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has potential applications in various fields of scientific research. However, limitations include the need for further research to fully understand its mechanism of action and its effects on the human body.
Orientations Futures
There are several future directions for research on 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide. One potential direction is to study its potential as an anticancer agent in more detail. Another direction is to investigate its potential as an anti-inflammatory and antifungal agent. Additionally, more research is needed to fully understand its mechanism of action and its effects on the human body. Overall, the compound has significant potential for further scientific exploration and development.
Méthodes De Synthèse
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide involves a series of chemical reactions. The starting materials are 4-chlorobenzonitrile, 2-amino-6-methylpyridine, and 1,2,4-oxadiazole-5-carboxylic acid. The reaction involves the conversion of 4-chlorobenzonitrile to 4-chlorobenzamide, followed by the reaction of 4-chlorobenzamide with 2-amino-6-methylpyridine to form N-(6-methylpyridin-2-yl)-4-chlorobenzamide. The final step involves the reaction of N-(6-methylpyridin-2-yl)-4-chlorobenzamide with 1,2,4-oxadiazole-5-carboxylic acid to form 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide.
Applications De Recherche Scientifique
The compound 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide has potential applications in various fields of scientific research. It has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential as an antifungal agent, as it has been shown to inhibit the growth of fungal cells.
Propriétés
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-3-2-4-14(19-11)20-15(23)9-10-16-21-17(22-24-16)12-5-7-13(18)8-6-12/h2-8H,9-10H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLQXAXYCIPIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

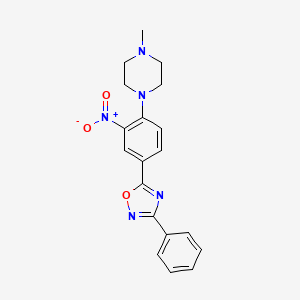
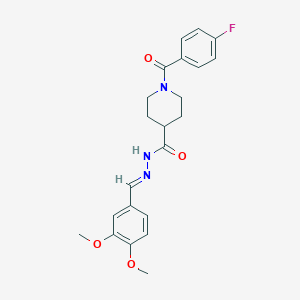

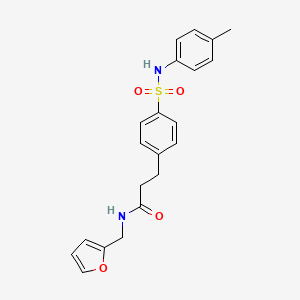
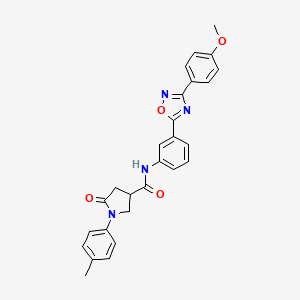

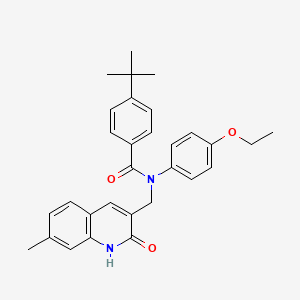

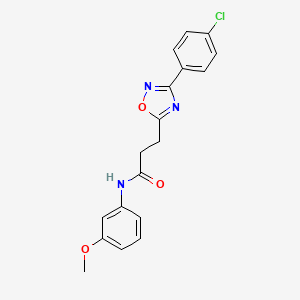
![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)

